molecular formula C14H21BN2O3 B1404220 N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide CAS No. 1171891-19-2

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide

Cat. No. B1404220
M. Wt: 276.14 g/mol
InChI Key: UBYJFRRAGADVPH-UHFFFAOYSA-N
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Description

“N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Structural Analysis

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide and related compounds have been extensively studied for their synthesis and structural properties. For instance, Huang et al. (2021) focused on the synthesis, crystal structure, and DFT study of related boric acid ester intermediates. Their research involved confirming the structures through various spectroscopic methods and X-ray diffraction, and comparing the molecular structures with those calculated using density functional theory (DFT) (Huang et al., 2021).

Application in Organic Synthesis

The compound has significant implications in organic synthesis. For example, Bethel et al. (2012) developed an improved synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines via an optimized synthesis and Suzuki coupling of a related 3-pyrazolo[1,5-a]pyridine boronic ester. This demonstrates the compound's utility in high throughput chemistry and large-scale synthesis of medicinally important compounds (Bethel et al., 2012).

Boronic Acid Ester Research

A range of studies has been conducted on boronic acid esters, which are closely related to the compound . Kucuk and Abe (2020) examined boron-based compounds as electrolyte additives for batteries, demonstrating the versatility of these compounds in different fields (Kucuk & Abe, 2020).

Vibrational Properties and Synthesis

Wu et al. (2021) synthesized compounds similar to N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide and investigated their vibrational properties and crystal structure. The study employed spectroscopic techniques and DFT calculations to analyze these properties, reflecting the compound's relevance in material science and chemical analysis (Wu et al., 2021).

properties

IUPAC Name

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O3/c1-6-12(18)17-11-7-10(8-16-9-11)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYJFRRAGADVPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90739337
Record name N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide

CAS RN

1171891-19-2
Record name N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide
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N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide
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N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide

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